molecular formula C23H19N9O5 B11564839 N-(4-methoxyphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11564839
M. Wt: 501.5 g/mol
InChI Key: DXWSMKWPMFYBBC-ZVHZXABRSA-N
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Description

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core and multiple functional groups, including methoxy, nitro, and hydrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. Subsequent steps involve the introduction of the methoxy and nitro groups through nitration and methylation reactions, respectively. The final step involves the formation of the hydrazine moiety through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the hydrazine moiety.

    N2-(4-METHOXYPHENYL)-N4-(4-AMINOPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains an amino group instead of a nitro group.

Uniqueness

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H19N9O5

Molecular Weight

501.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H19N9O5/c1-37-20-12-6-17(7-13-20)26-22-27-21(25-16-4-10-19(11-5-16)32(35)36)28-23(29-22)30-24-14-15-2-8-18(9-3-15)31(33)34/h2-14H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

DXWSMKWPMFYBBC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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